

The Biological Activity of Cyanidin 3,5-diglucoside: A Technical Guide

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Compound of Interest

Compound Name: Cyanidin 3,5-diglucoside

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Introduction

Cyanidin 3,5-diglucoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, flowers, and vegetables. As a glycosylated derivative of cyanidin, it exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological activities of **Cyanidin 3,5-diglucoside** and its closely related analogue, Cyanidin 3-glucoside (C3G), for which a greater body of research is currently available. The document details the antioxidant, anti-inflammatory, anticancer, and skin-hydrating properties of this compound, presenting quantitative data, experimental methodologies, and visualizations of the key signaling pathways involved.

Antioxidant Activity

Cyanidin 3,5-diglucoside demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its activity is often evaluated through various in vitro assays that measure its capacity to neutralize different types of radicals.

Quantitative Antioxidant Data

The antioxidant capacity of **Cyanidin 3,5-diglucoside** and its aglycone, cyanidin, has been quantified in several studies. The following table summarizes key findings, including IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and values from other antioxidant capacity assays like ORAC (Oxygen Radical Absorbance Capacity) and TEAC (Trolox Equivalent Antioxidant Capacity).

Compound/Extract	Assay	Result	Reference
Cyanidin 3,5-diglucoside, Cyanidin 3-glucoside, and other anthocyanins	DPPH	IC50: 2.20 µg/mL	[1]
Cyanidin 3,5-diglucoside, Cyanidin 3-glucoside, and other anthocyanins	TEAC	1.64 µg/mL	[1]
Cyanidin 3,5-diglucoside, Cyanidin 3-glucoside, and other anthocyanins	ORAC	5.66 µg/mL	[1]
Cyanidin	DPPH	IC50: 63 µM	[2]
Delphinidin (for comparison)	DPPH	IC50: 80 µM	[2]
Trolox (standard antioxidant)	DPPH	IC50: 1.30 µM	[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound using DPPH.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

- Test compound (**Cyanidin 3,5-diglucoside**) dissolved in a suitable solvent (e.g., methanol) at various concentrations
- Ascorbic acid or Trolox as a positive control
- Methanol or ethanol as a blank
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~517 nm

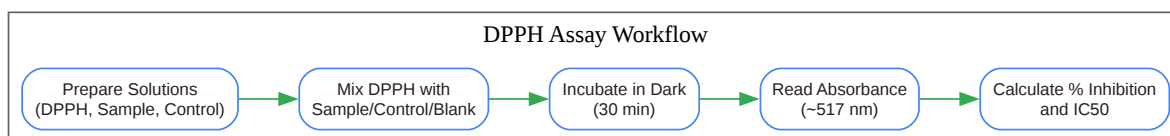
Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound and the positive control.
 - Perform serial dilutions to obtain a range of concentrations to be tested.
 - Prepare the DPPH working solution. Its absorbance at 517 nm should be approximately 1.0.
- Assay:
 - To each well of a 96-well plate, add a specific volume of the test compound solution (e.g., 100 μ L).
 - Add the same volume of the positive control and blank solutions to their respective wells.
 - Add the DPPH solution to all wells (e.g., 100 μ L).
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_{control} is the absorbance of the DPPH solution with the blank, and Abs_{sample} is the absorbance of the DPPH solution with the test compound.

- The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.



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DPPH Assay Workflow

Anti-inflammatory Activity

Cyanidin 3,5-diglucoside and related anthocyanins exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cyanidin glycosides has been demonstrated through the inhibition of various inflammatory markers. The table below presents quantitative data on the inhibition of pro-inflammatory cytokines and enzymes.

Compound	Cell Line/Model	Inflammatory Stimulus	Measured Parameter	Inhibition/Effect	Reference
Cyanidin-3-glucoside (C3G)	Human neutrophils	TNF- α production	50% inhibition	[3]	
Cyanidin-3-glucoside (C3G)	Human neutrophils	IL-6 production	30% inhibition	[3]	
Cyanidin-3-glucoside (C3G)	HT-29 human intestinal cells	Cytokines	Nitric Oxide (NO) production	~75% reduction with 25 μ M C3G	[4]
Cyanidin-3-glucoside (C3G)	HT-29 human intestinal cells	Cytokines	Prostaglandin E2 (PGE2) production	Significant reduction	[4]
Cyanidin-3-glucoside (C3G)	HT-29 human intestinal cells	Cytokines	IL-8 production	Significant reduction	[4]
Cyanidin-3-glucoside (C3G)	THP-1 macrophages	LPS	iNOS and COX-2 expression	Dose-dependent inhibition	[5]

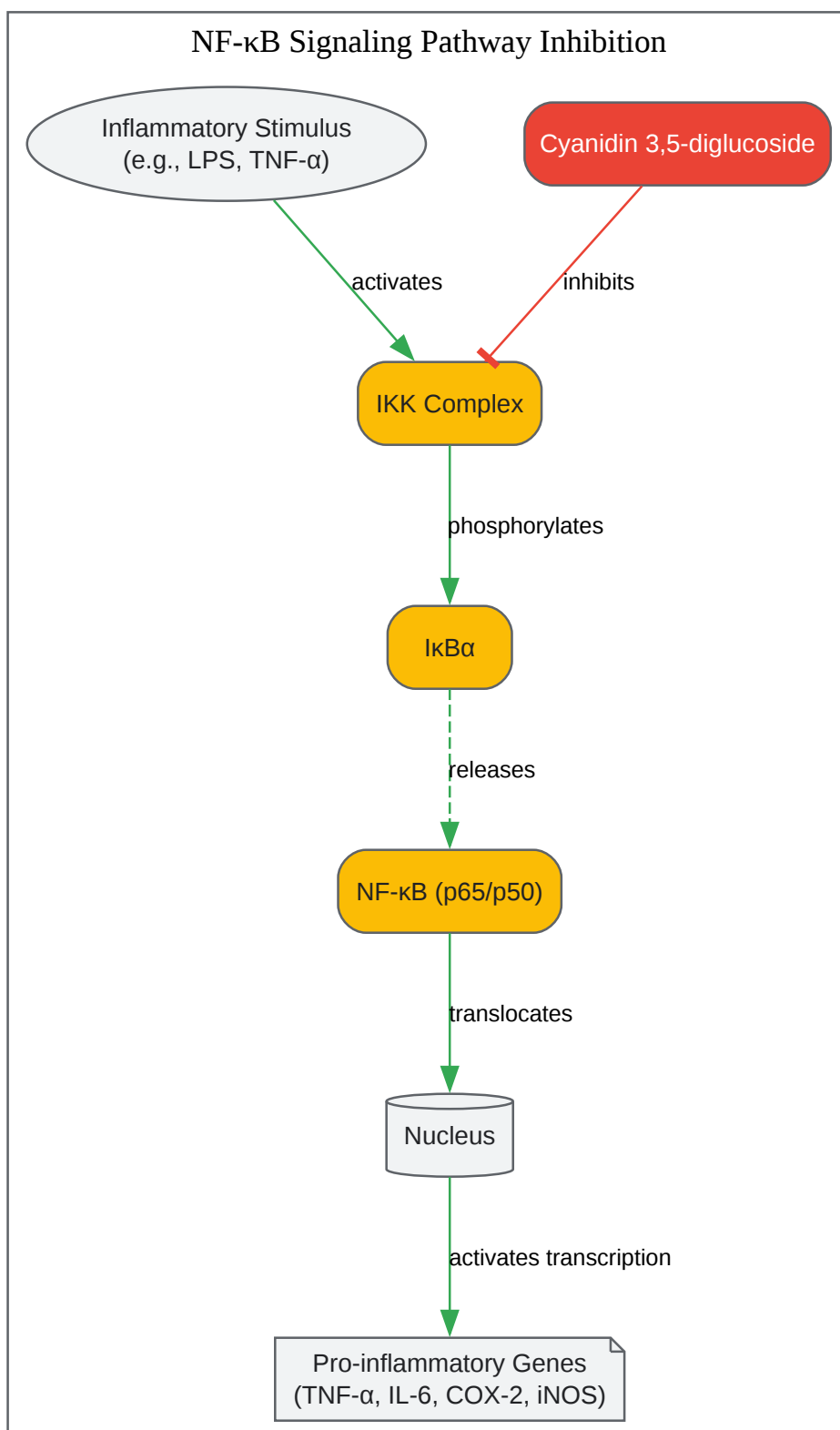
Signaling Pathways in Inflammation

Cyanidin 3,5-diglucoside exerts its anti-inflammatory effects primarily through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

NF- κ B Signaling Pathway:

Under inflammatory conditions, the IKK complex phosphorylates I κ B α , leading to its degradation and the subsequent translocation of the p65/p50 NF- κ B dimer to the nucleus. In the nucleus, NF- κ B promotes the transcription of pro-inflammatory genes, including those for

cytokines like TNF- α and IL-6, and enzymes like COX-2 and iNOS. Cyanidin glycosides can inhibit this pathway by preventing the phosphorylation of I κ B α , thus sequestering NF- κ B in the cytoplasm.[6][7]



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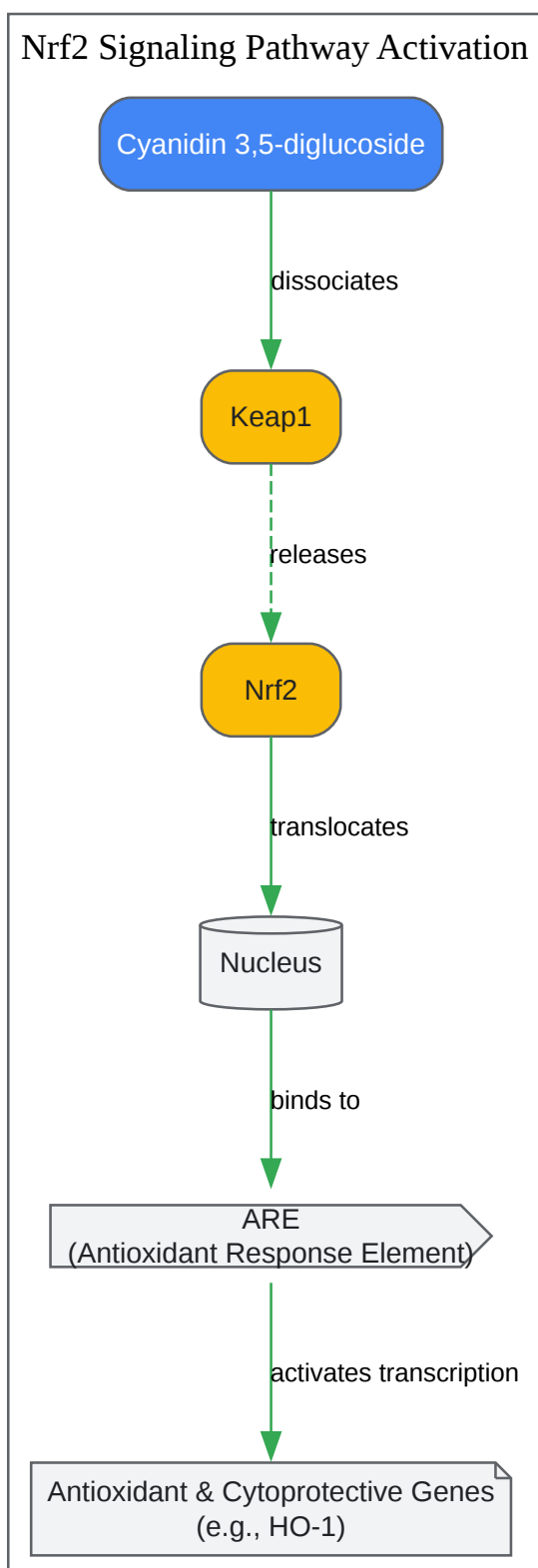
Inhibition of the NF- κ B pathway by **Cyanidin 3,5-diglucoside**.

MAPK Signaling Pathway:

The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that promote the expression of inflammatory mediators. Cyanidin glycosides have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[6]

Nrf2 Signaling Pathway:

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of antioxidants like **Cyanidin 3,5-diglucoside**, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), which have anti-inflammatory effects.[8][9]



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Activation of the Nrf2 pathway by **Cyanidin 3,5-diglucoside**.

Experimental Protocol: Western Blot Analysis for MAPK and NF-κB Pathways

This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

- Cell line of interest (e.g., RAW 264.7 macrophages)
- Cell culture medium and supplements
- Test compound (**Cyanidin 3,5-diglucoside**)
- Inflammatory stimulus (e.g., LPS)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:

- Seed cells in appropriate culture plates and grow to 70-80% confluency.
- Pre-treat cells with various concentrations of **Cyanidin 3,5-diglucoside** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with an inflammatory agent (e.g., LPS) for a specific duration (e.g., 30 minutes).
- Protein Extraction and Quantification:
 - Wash cells with ice-cold PBS.
 - Lyse cells with RIPA buffer and collect the lysate.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein samples and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and add chemiluminescent substrate.
- Detection and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin).

Anticancer Activity

Cyanidin 3,5-diglucoside and related anthocyanins have demonstrated anticancer properties in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.

Quantitative Anticancer Data

The cytotoxic effects of cyanidin glycosides against different cancer cell lines are typically quantified by IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

Compound	Cancer Cell Line	Assay	IC50 Value	Reference
Cyanidin-3-glucoside (C3G)	MKN-45 (Gastric Cancer)	CCK-8	86.98 μ M	[10]
Cisplatin (DDP) (for comparison)	MKN-45 (Gastric Cancer)	CCK-8	157.54 μ M	[10]
Cyanidin-3-glucoside (C3G)	MCF-7 (Breast Cancer)	MTT	110 μ g/ml (24h), 60 μ g/ml (48h)	[11]
Cyanidin	MCF-7 (Breast Cancer)	SRB	47.18 μ M	[2]
Delphinidin (for comparison)	MCF-7 (Breast Cancer)	SRB	120 μ M	[2]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line of interest
- 96-well cell culture plates

- Complete cell culture medium
- Test compound (**Cyanidin 3,5-diglucoside**)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Treat the cells with various concentrations of **Cyanidin 3,5-diglucoside** for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
- MTT Addition:
 - After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
- Formazan Solubilization:
 - Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Measurement:
 - Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

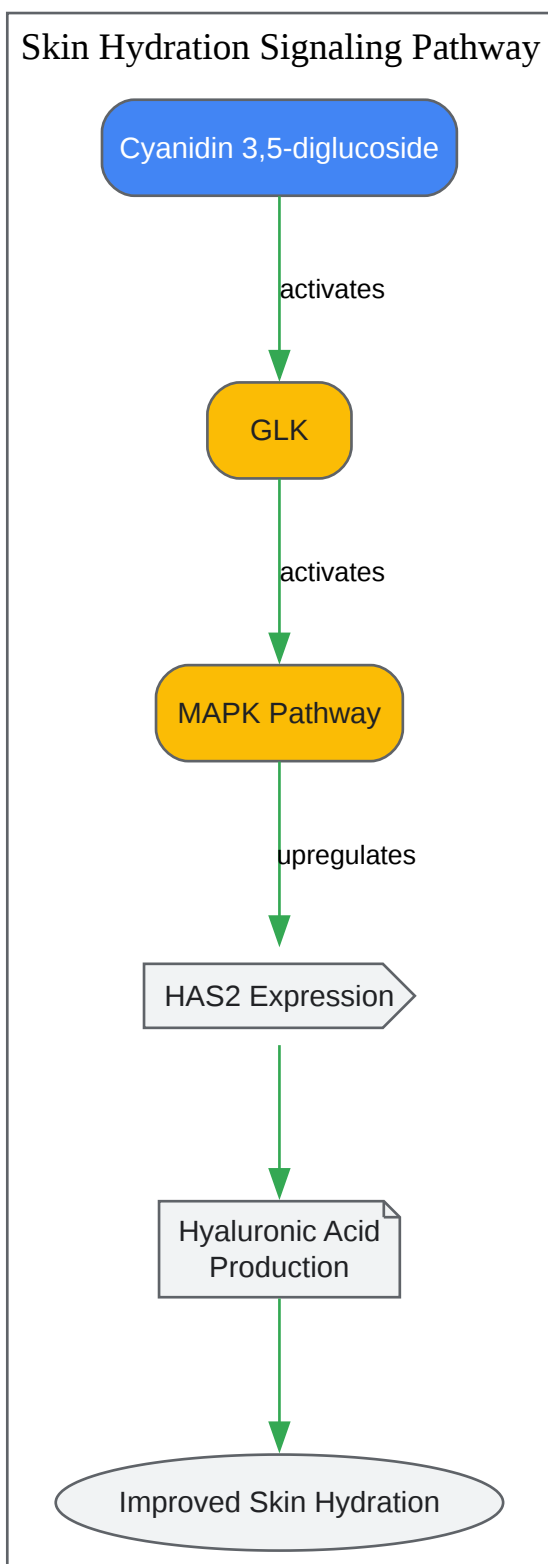
- Calculation:
 - Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Skin Hydration

Recent studies have highlighted the potential of **Cyanidin 3,5-diglucoside** in improving skin hydration by upregulating the expression of hyaluronic acid synthase 2 (HAS2), a key enzyme in hyaluronic acid synthesis.

Mechanism of Action

Cyanidin 3,5-diglucoside has been shown to increase the kinase activity of Germinal Center Kinase (GLK), an upstream regulator of the MAPK signaling pathway. This activation of the GLK-MAPK cascade leads to an upregulation of HAS2 expression, resulting in increased hyaluronic acid production and improved skin hydration.



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Proposed mechanism for improved skin hydration by **Cyanidin 3,5-diglucoside**.

Experimental Protocol: Skin Hydration Measurement using a Corneometer

A Corneometer is a non-invasive device used to measure the hydration level of the stratum corneum, the outermost layer of the skin.

Principle:

The measurement is based on the capacitance of a dielectric medium. Water has a higher dielectric constant than other substances in the skin. The Corneometer measures changes in the skin's capacitance, which is directly related to its water content.

Procedure:

- Acclimatization:
 - Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 20-30 minutes before measurements are taken.
- Measurement:
 - The Corneometer probe is gently pressed onto the skin surface at the designated measurement site (e.g., forearm or cheek).
 - The device provides a numerical reading in arbitrary units (A.U.), which corresponds to the skin's hydration level.
 - Multiple readings are typically taken at each site and averaged.
- Data Analysis:
 - Changes in Corneometer readings before and after the application of a product containing **Cyanidin 3,5-diglucoside** are used to assess its effect on skin hydration.

Conclusion

Cyanidin 3,5-diglucoside is a promising bioactive compound with a diverse range of therapeutic and cosmetic applications. Its potent antioxidant and anti-inflammatory properties,

mediated through the modulation of key signaling pathways such as NF- κ B, MAPK, and Nrf2, underscore its potential in the prevention and treatment of chronic diseases. Furthermore, its demonstrated ability to induce apoptosis in cancer cells and improve skin hydration highlights its relevance in oncology and dermatology. While much of the existing research has focused on the more common Cyanidin 3-glucoside, the available data for **Cyanidin 3,5-diglucoside** suggests similar and, in some cases, potentially synergistic effects. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of **Cyanidin 3,5-diglucoside** and to establish optimal dosages for various applications in drug development and functional foods. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this fascinating natural compound.

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- To cite this document: BenchChem. [The Biological Activity of Cyanidin 3,5-diglucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190879#biological-activity-of-cyanidin-3-5-diglucoside]

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